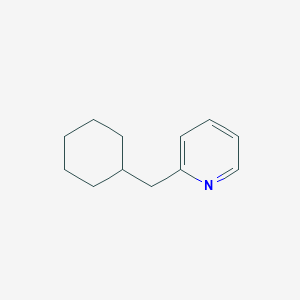
2-(Cyclohexylmethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexylmethyl)pyridine is an organic compound that belongs to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by a cyclohexylmethyl group attached to the pyridine ring. It has applications in various fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chichibabin Pyridine Synthesis: This method involves the reaction of an aldehyde with ammonia and acetylene. The cyclohexylmethyl group can be introduced by using cyclohexylmethylamine as a starting material.
Hantzsch Pyridine Synthesis: This involves the condensation of an aldehyde, a β-keto ester, and ammonia. The cyclohexylmethyl group can be introduced by using cyclohexylmethylamine as a starting material.
Reductive Amination: This method involves the reaction of cyclohexylmethylamine with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form pyridine N-oxide.
Reduction: The compound can be reduced to form this compound derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Pyridine N-oxide: Formed by oxidation.
Reduced Derivatives: Formed by reduction.
Substituted Pyridines: Formed by electrophilic substitution reactions.
科学的研究の応用
2-(Cyclohexylmethyl)pyridine has various scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which 2-(Cyclohexylmethyl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
類似化合物との比較
2-(Methyl)pyridine
2-(Ethyl)pyridine
2-(Propyl)pyridine
2-(Butyl)pyridine
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
2-(cyclohexylmethyl)pyridine |
InChI |
InChI=1S/C12H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h4-5,8-9,11H,1-3,6-7,10H2 |
InChIキー |
MOOHIXDFNMSRCE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


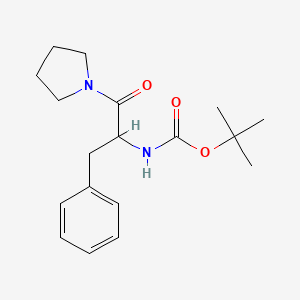

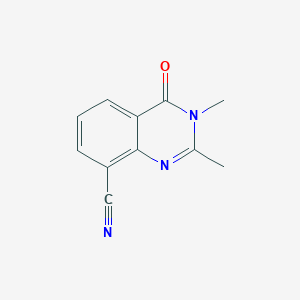
![N-[5-(6-chloro-5-nitropyridin-3-yl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B15356724.png)
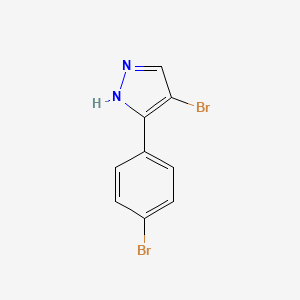
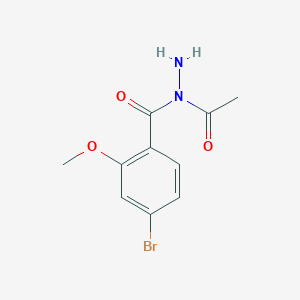
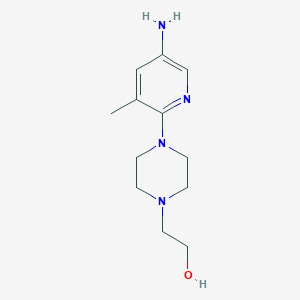
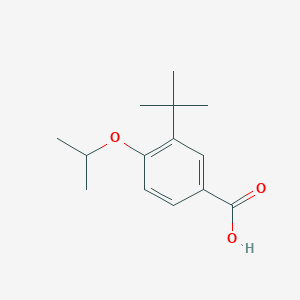

![Ethyl 3-[(4-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B15356759.png)
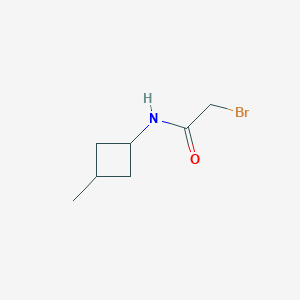

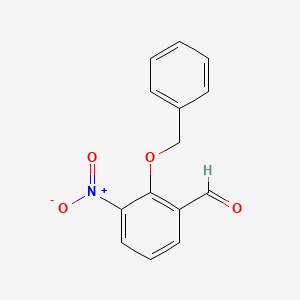
![4-[[Methyl(oxan-4-yl)amino]methyl]benzoic acid](/img/structure/B15356803.png)
